molecular formula C10H11NO4 B2493037 2-(2-Formyl-4-methoxyphenoxy)acetamide CAS No. 790247-22-2

2-(2-Formyl-4-methoxyphenoxy)acetamide

Cat. No.: B2493037
CAS No.: 790247-22-2
M. Wt: 209.201
InChI Key: QXABVGMIOPQAJT-UHFFFAOYSA-N
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Description

2-(2-Formyl-4-methoxyphenoxy)acetamide is an organic compound with the molecular formula C10H11NO4 It is a derivative of phenoxyacetic acid and contains both an aldehyde and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetamide typically involves the reaction of 2-formyl-4-methoxyphenol with chloroacetic acid in the presence of a base, followed by the reaction with ammonia or an amine to form the amide. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-Carboxy-4-methoxyphenoxy)acetamide.

    Reduction: 2-(2-Hydroxymethyl-4-methoxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Formyl-4-methoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Formyl-2-methoxyphenoxy)acetamide
  • 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-Formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

2-(2-Formyl-4-methoxyphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-8-2-3-9(7(4-8)5-12)15-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXABVGMIOPQAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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